![molecular formula C14H20BrN5O2 B2719534 8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 476668-46-9](/img/structure/B2719534.png)
8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine class of molecules It is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 1st and 3rd positions, and a piperidin-1-ylethyl group at the 7th position of the purine-2,6-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and piperidine.
Bromination: The bromination of 1,3-dimethylxanthine is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform to introduce the bromine atom at the 8th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or alkoxides in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Major Products
Substitution: Formation of 8-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated derivatives.
科学研究应用
8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Pharmacology: The compound is studied for its effects on various biological targets, including adenosine receptors and phosphodiesterases.
Biological Research: It is used as a tool compound to study cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules.
作用机制
The mechanism of action of 8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Adenosine Receptors: The compound acts as an antagonist or agonist at adenosine receptors, modulating various physiological processes.
Phosphodiesterases: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling.
相似化合物的比较
Similar Compounds
8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with an oxopropyl group instead of a piperidin-1-ylethyl group.
8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine: Similar xanthine core but with a butynyl group.
8-Bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: Lacks the piperidin-1-ylethyl group.
Uniqueness
The uniqueness of 8-bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN5O2/c1-17-11-10(12(21)18(2)14(17)22)20(13(15)16-11)9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYAXKLNIYHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719451.png)
![N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2719452.png)
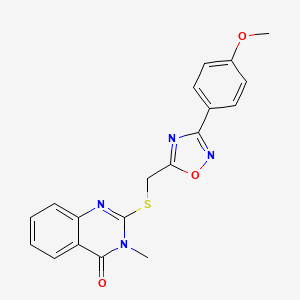
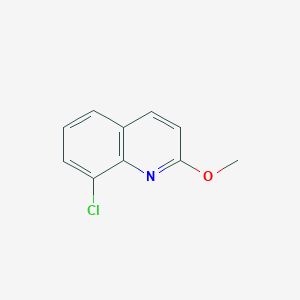
![2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2719457.png)
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)
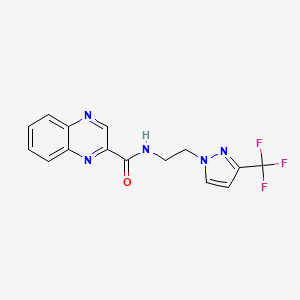
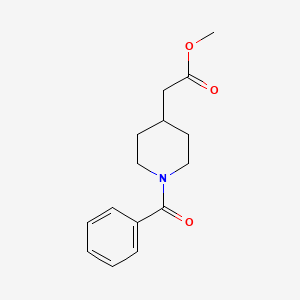
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)
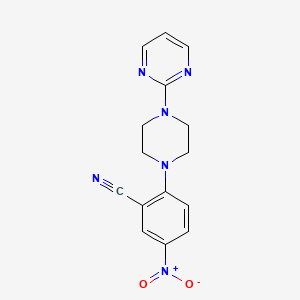
![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)
![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2719472.png)
